molecular formula C22H27NO3 B13882351 propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate

propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate

Cat. No.: B13882351
M. Wt: 353.5 g/mol
InChI Key: APVGVKMPNYRQRT-UHFFFAOYSA-N
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Description

Propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety linked to a phenoxy group, which is further connected to a propanoate ester. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dihydro-2H-quinoline, which is then reacted with a phenol derivative to form the phenoxy-quinoline intermediate. This intermediate is subsequently esterified with propanoic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted phenoxy-quinoline derivatives.

Scientific Research Applications

Propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline-based compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure found in many biologically active compounds.

    Phenoxyacetic acid derivatives: Known for their herbicidal and antimicrobial properties.

    Propanoate esters: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

Propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate is unique due to its combined structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C22H27NO3/c1-4-16-25-21(24)22(2,3)26-19-13-11-18(12-14-19)23-15-7-9-17-8-5-6-10-20(17)23/h5-6,8,10-14H,4,7,9,15-16H2,1-3H3

InChI Key

APVGVKMPNYRQRT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)(C)OC1=CC=C(C=C1)N2CCCC3=CC=CC=C32

Origin of Product

United States

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